

N-Boc-PEG12-alcohol: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	N-Boc-PEG12-alcohol	
Cat. No.:	B609474	Get Quote

CAS Number: 159156-95-3

This technical guide provides an in-depth overview of **N-Boc-PEG12-alcohol**, a versatile heterobifunctional polyethylene glycol (PEG) linker. It is intended for researchers, scientists, and drug development professionals utilizing PEGylation technologies in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the physicochemical properties, detailed experimental protocols for its use, and a logical workflow for its application in multi-step synthesis.

Core Properties and Specifications

N-Boc-PEG12-alcohol is a monodisperse PEG derivative featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG chain, consisting of 12 ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[1][2][3] The Boc protecting group provides a stable masking of the primary amine, which can be readily removed under mild acidic conditions to enable subsequent conjugation reactions.[2][3] The terminal hydroxyl group can be activated for reaction with various functional groups.

Physicochemical Data



Property	Value	Source(s)
CAS Number	159156-95-3	
Molecular Formula	C29H59NO14	-
Molecular Weight	645.8 g/mol	-
Purity	Typically ≥95-98%	-
Appearance	Varies (often a solid or viscous oil)	N/A
Solubility	Soluble in aqueous media, DMF, DMSO, CH2Cl2	
Storage Conditions	-20°C, under inert atmosphere	-

Key Applications

The unique bifunctional nature of **N-Boc-PEG12-alcohol** makes it a valuable tool in several areas of research and development:

- PROTAC Synthesis: It serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase ligand. The PEG chain's length and hydrophilicity are critical for optimizing the ternary complex formation and improving the overall properties of the PROTAC molecule.
- Bioconjugation: After deprotection of the amine and/or activation of the alcohol, this linker
 can be used to covalently attach to proteins, peptides, antibodies, or other biomolecules.
 This process, known as PEGylation, can enhance the therapeutic properties of biologics by
 increasing their half-life, solubility, and stability, while reducing immunogenicity.
- Drug Delivery: The hydrophilic PEG spacer can be incorporated into drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
- Surface Modification: It can be used to modify the surfaces of nanoparticles, quantum dots, and other materials to reduce non-specific binding and improve biocompatibility.

Experimental Protocols



The following protocols are representative methodologies for the key chemical transformations involving **N-Boc-PEG12-alcohol**. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

Boc Deprotection of the Terminal Amine

This procedure describes the removal of the Boc protecting group to yield the free primary amine.

Materials:

- N-Boc-PEG12-alcohol
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
- Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

- Dissolve **N-Boc-PEG12-alcohol** (1.0 equivalent) in anhydrous DCM (e.g., at a concentration of 0.1 M).
- Add a solution of TFA in DCM (e.g., a 1:1 mixture of DCM and TFA) to the reaction mixture.
- Stir the reaction at room temperature for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate the residue with DCM three times.



- For applications requiring the free amine (as opposed to the TFA salt), perform a basic workup:
 - Dissolve the residue in DCM.
 - Wash the organic layer with saturated NaHCO3 solution to neutralize any remaining acid.
 - Wash with brine.
 - Dry the organic layer over anhydrous Na2SO4 or MgSO4.
 - Filter and concentrate under reduced pressure to yield the deprotected Amino-PEG12alcohol.

Activation of the Terminal Hydroxyl Group via Tosylation

This protocol converts the terminal hydroxyl group into a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

- N-Boc-PEG12-alcohol
- Anhydrous Dichloromethane (DCM)
- · Triethylamine (TEA) or Pyridine
- p-Toluenesulfonyl chloride (TsCl)
- Ice bath
- Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

- Dissolve **N-Boc-PEG12-alcohol** (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
- Add TEA (1.5 equivalents) to the solution.



- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, wash the reaction mixture with water, followed by brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-Boc-PEG12-tosylate. The crude product may be purified by flash column chromatography if necessary.

A similar procedure can be followed using methanesulfonyl chloride (MsCl) to generate the corresponding mesylate, another effective leaving group.

Synthesis of a PROTAC: A Representative Workflow

This protocol outlines the synthesis of a hypothetical PROTAC molecule, demonstrating the sequential use of **N-Boc-PEG12-alcohol** as a linker. This involves the deprotection of the amine, followed by an amide coupling reaction.

Step 3a: Boc Deprotection (as per Protocol 1)

Follow the procedure outlined in Protocol 1 to obtain Amino-PEG12-alcohol (as the TFA salt). This intermediate is often used directly in the subsequent coupling step.

Step 3b: Amide Coupling with an E3 Ligase Ligand

This step couples the newly exposed amine of the PEG linker to the carboxylic acid of an E3 ligase ligand (e.g., a pomalidomide derivative).

Materials:

- Amino-PEG12-alcohol TFA salt (from Step 3a)
- E3 Ligase Ligand with a carboxylic acid functional group (1.0 equivalent)



- HATU (1.2 equivalents) or a similar peptide coupling reagent
- N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
- Anhydrous Dimethylformamide (DMF)
- Standard laboratory glassware under an inert atmosphere

Procedure:

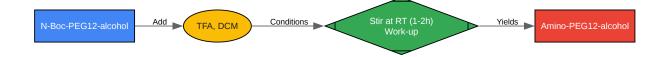
- To a solution of the E3 ligase ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
- Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
- Add a solution of the Amino-PEG12-alcohol TFA salt (1.1 equivalents) in anhydrous DMF to the reaction mixture.
- Stir the reaction at room temperature for 4 hours or until completion, monitoring by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
- Dry the organic layer, filter, and concentrate. Purify the resulting intermediate (E3 Ligase Ligand-PEG12-alcohol) by preparative HPLC or flash column chromatography.

The terminal alcohol of this intermediate would then be activated (e.g., via tosylation as in Protocol 2) and subsequently coupled to the target protein-binding ligand to complete the PROTAC synthesis.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the chemical transformations and the overall workflow for utilizing **N-Boc-PEG12-alcohol** in a multi-step synthesis, such as for a PROTAC.

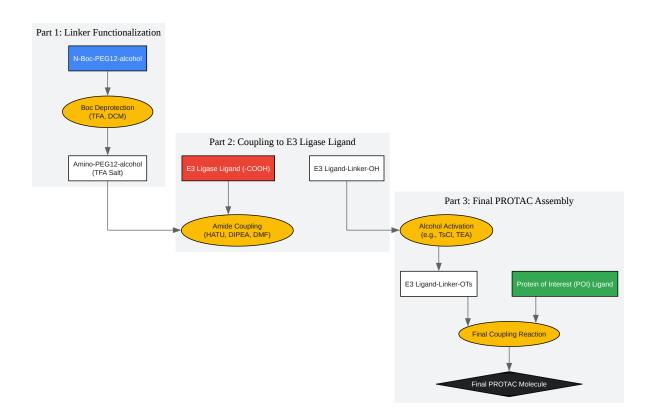




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Boc Deprotection of N-Boc-PEG12-alcohol.





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A generalized workflow for PROTAC synthesis using a Boc-PEG-alcohol linker.



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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
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